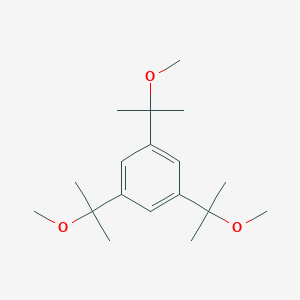

1,3,5-Tris(2-methoxypropan-2-yl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-tris(2-methoxypropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-16(2,19-7)13-10-14(17(3,4)20-8)12-15(11-13)18(5,6)21-9/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHLXOAGBKDFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(C)(C)OC)C(C)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622244 | |

| Record name | 1,3,5-Tris(2-methoxypropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109888-72-4 | |

| Record name | 1,3,5-Tris(1-methoxy-1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109888-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(2-methoxypropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,3,5-Tris(2-methoxypropan-2-yl)benzene

Several foundational synthetic methods in organic chemistry can be adapted to produce 1,3,5-Tris(2-methoxypropan-2-yl)benzene. These include variations of ether synthesis and organometallic reactions.

The Williamson ether synthesis is a cornerstone of ether formation, typically involving the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orgbyjus.com This reaction is historically significant as it helped to prove the structure of ethers. wikipedia.orgbyjus.com The mechanism involves a backside attack by the nucleophilic alkoxide on the carbon atom bearing the leaving group. wikipedia.orgmasterorganicchemistry.comlumenlearning.com

For the synthesis of a highly substituted and sterically hindered molecule like 1,3,5-Tris(2-methoxypropan-2-yl)benzene, significant adaptations to the standard protocol are necessary. A plausible approach involves using a tri-nucleophile, such as the tri-anion of 1,3,5-trihydroxybenzene (phloroglucinol), and reacting it with a suitable electrophile.

However, the "2-propan-2-yl" component implies a tertiary electrophile. Standard Sₙ2 reactions are inefficient with tertiary alkyl halides due to steric hindrance, which favors elimination reactions instead of substitution. wikipedia.orgmasterorganicchemistry.com Therefore, modified conditions that promote substitution over elimination are critical. This might include the use of specific solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA) that can enhance the rate of Sₙ2 reactions. lumenlearning.com

| Parameter | Description |

| Nucleophile | 1,3,5-Trihydroxybenzene (Phloroglucinol) |

| Base | Strong base (e.g., Sodium Hydride, NaH) to deprotonate all three hydroxyl groups |

| Electrophile | A tertiary alkyl halide or sulfonate ester, such as 2-chloro-2-methoxypropane |

| Mechanism | Sₙ2-type reaction, adapted for tri-substitution |

| Challenges | Steric hindrance, competing elimination reaction (E2) |

| Potential Solvents | Polar aprotic solvents (e.g., DMSO, DMF) to favor substitution |

Grignard reactions are powerful carbon-carbon bond-forming tools in organic synthesis, utilizing organomagnesium halides (Grignard reagents). mnstate.educerritos.edumiracosta.edu These reagents are typically formed by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). cerritos.edu The resulting Grignard reagent acts as a potent nucleophile, reacting with various electrophiles, most notably carbonyl compounds. mnstate.edumiracosta.edu

A synthetic approach to 1,3,5-Tris(2-methoxypropan-2-yl)benzene using this methodology could be envisioned in a multi-step process. One potential pathway involves the reaction of a tri-functionalized benzene (B151609) ring with an appropriate Grignard reagent. For example, reacting a 1,3,5-triacylbenzene derivative with a methylmagnesium halide would generate tertiary alcohols, which could then be converted to the target methyl ethers.

A crucial consideration in all Grignard syntheses is the absolute exclusion of protic solvents, such as water or alcohols, as they will readily protonate and destroy the reagent. mnstate.educerritos.edumiracosta.edu

| Reaction Step | Reactants & Reagents | Purpose |

| 1. Grignard Reagent Formation | Magnesium (Mg), Aryl/Alkyl Halide (R-X), Anhydrous Ether | To create the potent organometallic nucleophile |

| 2. Nucleophilic Addition | Grignard Reagent, 1,3,5-Triacylbenzene (or similar tri-electrophile) | To form the core carbon skeleton with tertiary alcohol functionalities |

| 3. Acidic Workup | Dilute Acid (e.g., HCl) | To protonate the intermediate alkoxides, yielding the tri-alcohol |

| 4. Etherification | Tri-alcohol, Methylating Agent (e.g., Williamson synthesis conditions) | To convert the hydroxyl groups into the final methoxy groups |

While not a direct synthesis of the final benzene compound, the hydrolysis of precursors like 2-methoxypropyl chloride is a relevant chemical transformation for generating key intermediates. This route focuses on preparing the side-chain component, which can then be attached to the aromatic core using other methods. The hydrolysis of an alkyl chloride can produce an alcohol, which is a versatile functional group for subsequent reactions, such as conversion into a Grignard reagent or an alkoxide for Williamson synthesis.

This approach highlights the modular nature of complex organic synthesis, where different parts of a target molecule are synthesized separately before being combined.

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability. Catalytic reactions and multi-component strategies represent the forefront of this endeavor.

Catalytic methods offer powerful alternatives to classical Sₙ2 reactions for forming C-O bonds, particularly for constructing aryl ethers. Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions adapted for etherification, can be highly effective.

These reactions often employ copper or palladium catalysts to couple an aryl halide with an alcohol. nih.gov For the synthesis of 1,3,5-Tris(2-methoxypropan-2-yl)benzene, a potential catalytic approach would involve the reaction of 1,3,5-trihalobenzene with 2-methoxypropan-2-ol in the presence of a suitable catalyst and base. These methods can often tolerate more steric bulk than traditional Williamson ether synthesis and proceed under milder conditions.

| Methodology | Catalyst | Reactants | Advantages |

| Ullmann-type Coupling | Copper (e.g., CuI) with a ligand (e.g., picolinic acid) nih.gov | 1,3,5-Trihalobenzene, 2-Methoxypropan-2-ol, Base | Often cost-effective, suitable for electron-deficient aryl halides |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) with a specialized phosphine ligand nih.gov | 1,3,5-Trihalobenzene, 2-Methoxypropan-2-ol, Strong Base | High functional group tolerance, generally high yields, milder conditions |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation compared to traditional multi-step syntheses. nih.govresearchgate.net

An emerging strategy for synthesizing highly substituted benzene rings involves the cyclotrimerization of smaller, functionalized building blocks. A hypothetical MCR for 1,3,5-Tris(2-methoxypropan-2-yl)benzene could involve the catalyzed cyclotrimerization of an alkyne bearing the 2-methoxypropan-2-yl group. Such a reaction would construct the central aromatic core and install all three side chains in a single, convergent step. While specific examples for this exact molecule are not established, the principle is a key area of modern synthetic development for creating complex, symmetric molecules. sapub.orgchim.it

| Parameter | Description |

| Concept | Cyclotrimerization of a functionalized alkyne |

| Potential Reactant | 3-Methoxy-3-methyl-1-butyne |

| Catalyst | Transition metal catalysts (e.g., based on Co, Rh, Ni) |

| Advantages | High step and atom economy, rapid assembly of complex core |

| Challenges | Catalyst development, control of regioselectivity, precursor availability |

Chemo- and Regioselective Functional Group Interconversions

The symmetrical nature of 1,3,5-Tris(2-methoxypropan-2-yl)benzene, with its three identical 2-methoxypropan-2-yl substituents, presents unique challenges and opportunities in achieving chemo- and regioselective functional group interconversions. The primary sites for reactivity are the aromatic protons on the benzene ring and the methoxy and methyl groups on the side chains.

Selective reactions on the benzene ring are governed by the principles of electrophilic aromatic substitution. The three 2-methoxypropan-2-yl groups are bulky alkyl substituents, which are ortho- and para-directing and activating towards electrophilic attack. However, the significant steric hindrance posed by these groups at the ortho positions (2, 4, and 6) makes substitution at these sites highly unlikely. Consequently, electrophilic substitution is expected to occur exclusively at the remaining unsubstituted positions of the benzene ring, which are meta to two of the alkyl groups. This inherent steric control provides a high degree of regioselectivity.

Chemoselectivity can be achieved by carefully choosing reagents and reaction conditions to favor either substitution on the aromatic ring or reaction at the side chains. For instance, reactions involving strong electrophiles under non-acidic conditions would likely target the activated benzene ring, while strong acidic conditions could lead to the cleavage of the ether linkages in the side chains.

Derivatization and Post-Synthetic Modifications

The derivatization of 1,3,5-Tris(2-methoxypropan-2-yl)benzene allows for the introduction of new functionalities, paving the way for the synthesis of more complex molecules with tailored properties.

Selective Functionalization of the Benzene Core

The benzene core of 1,3,5-Tris(2-methoxypropan-2-yl)benzene can be selectively functionalized through electrophilic aromatic substitution reactions. Due to the steric hindrance from the bulky 2-methoxypropan-2-yl groups, incoming electrophiles are directed to the 2, 4, and 6 positions.

Nitration: The introduction of nitro groups onto the benzene ring can be achieved using standard nitrating agents.

Table 1: Hypothetical Data for Nitration of 1,3,5-Tris(2-methoxypropan-2-yl)benzene

| Reagent | Product | Expected Yield |

| HNO₃/H₂SO₄ | 1,3,5-Tris(2-methoxypropan-2-yl)-2-nitrobenzene | Moderate |

| HNO₃/Ac₂O | 1,3,5-Tris(2-methoxypropan-2-yl)-2,4-dinitrobenzene | Low to Moderate |

| Fuming HNO₃ | 1,3,5-Tris(2-methoxypropan-2-yl)-2,4,6-trinitrobenzene | Low |

Halogenation: Similarly, halogen atoms can be introduced onto the aromatic core.

Table 2: Hypothetical Data for Halogenation of 1,3,5-Tris(2-methoxypropan-2-yl)benzene

| Reagent | Product | Expected Yield |

| Br₂/FeBr₃ | 1-Bromo-2,4,6-tris(2-methoxypropan-2-yl)benzene | High |

| Cl₂/AlCl₃ | 1-Chloro-2,4,6-tris(2-methoxypropan-2-yl)benzene | High |

| I₂/HNO₃ | 1-Iodo-2,4,6-tris(2-methoxypropan-2-yl)benzene | Moderate |

Chemical Transformations of the Methoxypropyl Side Chains

The 2-methoxypropan-2-yl side chains offer another avenue for chemical modification, primarily through the cleavage of the ether bond. This reaction is typically acid-catalyzed and results in the formation of a tertiary carbocation and methanol. The resulting tertiary alcohol can then be further functionalized.

Under strongly acidic conditions, the ether linkages can be cleaved to yield 1,3,5-tris(2-hydroxypropan-2-yl)benzene. This triol is a versatile intermediate that can undergo a variety of subsequent reactions, such as esterification or conversion to alkyl halides.

Table 3: Hypothetical Data for Acid-Catalyzed Cleavage of Side Chains

| Reagent | Product | Expected Yield |

| HBr (conc.) | 1,3,5-Tris(2-bromopropan-2-yl)benzene | High |

| HI (conc.) | 1,3,5-Tris(2-iodopropan-2-yl)benzene | High |

| H₂SO₄ (aq) | 1,3,5-Tris(2-hydroxypropan-2-yl)benzene | Moderate |

Preparation of Macrocyclic and Polymeric Precursors

The C₃-symmetric nature of 1,3,5-Tris(2-methoxypropan-2-yl)benzene and its derivatives makes them excellent building blocks for the synthesis of macrocycles and polymers.

Macrocyclic Precursors: By introducing reactive functional groups at the 2, 4, and 6 positions of the benzene ring, or by modifying the side chains to terminate in reactive groups, the molecule can serve as a scaffold for the construction of macrocycles. For example, the triol derivative, 1,3,5-tris(2-hydroxypropan-2-yl)benzene, can be reacted with diacyl chlorides or other bifunctional linkers to form crown ether-like macrocycles.

Polymeric Precursors: The trifunctionality of the molecule also lends itself to the synthesis of dendritic or cross-linked polymers. For instance, the triol can be polymerized with diisocyanates to form polyurethanes, or with dicarboxylic acids to form polyesters. The resulting polymers would possess a high degree of branching, leading to unique physical and chemical properties. The use of 1,3,5-Tris(2-methoxypropan-2-yl)benzene as a monomer could lead to polymers with interesting thermal or mechanical properties.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

Crystallographic techniques are essential for elucidating the precise arrangement of atoms within a crystalline solid of 1,3,5-Tris(2-methoxypropan-2-yl)benzene.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single crystal X-ray diffraction is the definitive method for determining the exact molecular structure, including bond lengths, bond angles, and torsional angles. For 1,3,5-Tris(2-methoxypropan-2-yl)benzene, this analysis would reveal the conformation of the three (2-methoxypropan-2-yl) groups relative to the central benzene (B151609) ring. Key parameters that would be determined are presented in the hypothetical data table below.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for 1,3,5-Tris(2-methoxypropan-2-yl)benzene

| Parameter | Hypothetical Value |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Calculated Density (g/cm³) | - |

Note: Data is hypothetical and awaits experimental determination.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis

Powder X-ray diffraction would be used to analyze the crystalline phase purity of a bulk sample of 1,3,5-Tris(2-methoxypropan-2-yl)benzene. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline form. This technique is crucial for quality control and for identifying any polymorphic forms of the compound.

Vibrational and Electronic Spectroscopy

Spectroscopic methods provide insight into the vibrational and electronic properties of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule. The spectra would show characteristic absorption or scattering peaks corresponding to the stretching and bending of specific bonds within 1,3,5-Tris(2-methoxypropan-2-yl)benzene, such as C-H (aromatic and aliphatic), C-O, and C-C bonds.

Table 2: Expected Vibrational Modes for 1,3,5-Tris(2-methoxypropan-2-yl)benzene

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (aromatic) stretch | 3100 - 3000 |

| C-H (aliphatic) stretch | 3000 - 2850 |

| C=C (aromatic) stretch | 1600 - 1450 |

| C-O (ether) stretch | 1260 - 1000 |

Note: These are general ranges and the precise peak positions would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 1,3,5-Tris(2-methoxypropan-2-yl)benzene, the spectrum would likely be dominated by transitions associated with the π-system of the benzene ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would provide information about the electronic structure and the extent of electronic conjugation.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and properties of molecules from first principles. For a molecule like 1,3,5-Tris(2-methoxypropan-2-yl)benzene, such studies would offer invaluable insights.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. A DFT study on 1,3,5-Tris(2-methoxypropan-2-yl)benzene would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, a wealth of information could be derived. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and the energy required for electronic excitation.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. This map would highlight electron-rich regions, susceptible to electrophilic attack, and electron-poor regions, prone to nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electronegativity could also be calculated to quantify its chemical behavior. However, at present, no published studies have reported these DFT-derived properties for 1,3,5-Tris(2-methoxypropan-2-yl)benzene.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer a higher level of accuracy than DFT for calculating energies and molecular properties, albeit at a significantly greater computational expense.

For 1,3,5-Tris(2-methoxypropan-2-yl)benzene, high-accuracy ab initio calculations could provide a benchmark for its thermochemical properties, such as its heat of formation and atomization energy. These methods would also be invaluable for studying intermolecular interactions, for instance, by calculating the interaction energies in dimers or clusters of the molecule. Such calculations would be fundamental to understanding its behavior in the solid state or in solution. To date, no such high-accuracy ab initio calculations have been reported in the scientific literature for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The bulky 2-methoxypropan-2-yl substituents on the benzene (B151609) ring suggest that 1,3,5-Tris(2-methoxypropan-2-yl)benzene can adopt multiple conformations due to the rotation around the single bonds connecting the side chains to the aromatic core. A thorough conformational analysis would be essential to identify the various low-energy conformers and to understand the energetic barriers between them.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 1,3,5-Tris(2-methoxypropan-2-yl)benzene, calculating the nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) would be particularly useful for confirming its structure and assigning experimental signals. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. By analyzing the vibrational modes, one can assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as C-H stretches, C-O stretches, or benzene ring deformations. Currently, there are no published computational studies presenting predicted NMR chemical shifts or vibrational frequencies for this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on single, isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a liquid or solid state.

Investigation of Dynamic Behavior and Flexibility in Condensed Phases

An MD simulation of 1,3,5-Tris(2-methoxypropan-2-yl)benzene would involve placing a large number of the molecules in a simulation box and calculating their movements over time based on a force field that describes the interactions between atoms. Such a simulation would provide a detailed picture of the molecule's dynamic behavior and flexibility in a condensed phase.

For instance, MD simulations could reveal how the bulky side chains move and interact with each other and with solvent molecules. It would also allow for the calculation of various bulk properties, such as density, viscosity, and diffusion coefficients. This information is crucial for understanding the macroscopic properties of the substance and how it behaves in practical applications. As with other computational methods, there is currently no available literature detailing the results of molecular dynamics simulations on 1,3,5-Tris(2-methoxypropan-2-yl)benzene.

Simulation of Intermolecular Interactions and Self-Assembly Processes

The self-assembly of molecules is dictated by a delicate balance of intermolecular forces, including van der Waals interactions, hydrogen bonding, and π-π stacking. For 1,3,5-Tris(2-methoxypropan-2-yl)benzene, the bulky and flexible 2-methoxypropan-2-yl substituents are expected to play a significant role in governing how these molecules interact and organize.

Molecular dynamics (MD) simulations are a powerful tool to simulate the dynamic behavior of molecules and their aggregation processes. By employing classical force fields, MD simulations can model the movement of atoms over time, providing a detailed picture of how individual molecules of 1,3,5-Tris(2-methoxypropan-2-yl)benzene would interact in a given environment. These simulations can predict the most stable arrangements of molecular clusters and provide insights into the initial stages of self-assembly.

For analogous systems, such as other 1,3,5-trisubstituted benzene derivatives, computational studies have elucidated the preferred modes of interaction. For instance, theoretical calculations on various benzene derivatives have determined the interaction energies for different spatial orientations, such as face-to-face, slipped-parallel, and T-shaped configurations banglajol.info. The slipped-parallel arrangement is often found to be the most stable for simple benzene dimers banglajol.info. However, the presence of the bulky substituents in 1,3,5-Tris(2-methoxypropan-2-yl)benzene would likely introduce significant steric hindrance, potentially favoring arrangements that minimize steric clash while still allowing for favorable van der Waals contacts between the benzene cores or the alkyl ether groups.

The table below illustrates hypothetical interaction energies for different dimer configurations of a sterically hindered 1,3,5-trisubstituted benzene, calculated using ab initio methods. Such data is crucial for parameterizing force fields used in large-scale MD simulations.

| Dimer Configuration | Interaction Energy (kcal/mol) | Inter-centroid Distance (Å) |

|---|---|---|

| Co-facial | -3.5 | 4.5 |

| Slipped-Parallel | -5.2 | 4.8 |

| T-shaped | -2.8 | 5.5 |

Self-assembly studies on molecules like benzene-1,3,5-tricarboxamides have shown that hydrogen bonding is a primary driver for the formation of ordered supramolecular structures researchgate.nettue.nl. While 1,3,5-Tris(2-methoxypropan-2-yl)benzene lacks strong hydrogen bonding donors, the ether oxygen atoms could act as weak hydrogen bond acceptors, influencing interactions in the presence of suitable donor molecules or solvents. The dominant forces in the self-assembly of neat 1,3,5-Tris(2-methoxypropan-2-yl)benzene would likely be van der Waals interactions and potential weak C-H···π interactions.

Computational Design and Virtual Screening of Derivatives

Computational methods are instrumental in the rational design of new molecules with desired properties. Starting from the core structure of 1,3,5-Tris(2-methoxypropan-2-yl)benzene, derivatives can be computationally designed and virtually screened for various potential applications. This in silico approach significantly narrows down the number of candidate molecules for experimental synthesis and testing, saving time and resources.

The process typically involves creating a virtual library of derivatives by modifying the parent structure. For 1,3,5-Tris(2-methoxypropan-2-yl)benzene, modifications could include altering the alkyl chain length of the ether, replacing the methoxy group with other functional groups, or introducing substituents on the benzene ring.

Once the virtual library is established, computational screening can be performed. This can range from calculating simple molecular descriptors (e.g., molecular weight, polarity, solubility) to more complex quantum mechanical calculations of electronic properties. For instance, if the goal is to design a derivative with specific electronic properties, Density Functional Theory (DFT) calculations can be employed to determine the HOMO-LUMO gap of each virtual compound nih.gov.

The following table provides a hypothetical example of a virtual screening workflow for derivatives of 1,3,5-Tris(2-methoxypropan-2-yl)benzene, targeting a derivative with a high predicted solubility and a specific electronic profile.

| Derivative ID | Modification | Predicted Solubility (logS) | Calculated HOMO-LUMO Gap (eV) | Ranking Score |

|---|---|---|---|---|

| TMPB-001 | Parent Molecule | -4.2 | 5.8 | - |

| TMPB-002 | -OCH3 to -OH | -3.5 | 5.6 | 8.5 |

| TMPB-003 | -OCH3 to -F | -4.0 | 5.9 | 7.2 |

| TMPB-004 | Isopropyl to Ethyl | -3.8 | 5.7 | 7.8 |

Furthermore, if the target application involves binding to a biological macromolecule, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the designed derivatives with the target protein or nucleic acid nih.govresearchgate.net. This approach is widely used in drug discovery to identify potential therapeutic agents.

Advanced Methods for Structure-Property Relationship Elucidation

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of molecules with a specific property of interest. These models are invaluable for predicting the properties of new, unsynthesized compounds.

For a series of derivatives of 1,3,5-Tris(2-methoxypropan-2-yl)benzene, a QSPR study would involve several steps:

Data Set Generation: A diverse set of derivatives with known experimental or computationally predicted properties would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For example, a QSPR model could be developed to predict the glass transition temperature (Tg) of polymers derived from 1,3,5-Tris(2-methoxypropan-2-yl)benzene analogs. The descriptors in such a model might include measures of molecular flexibility, intermolecular interaction strength, and molecular volume.

Advanced computational techniques such as DFT can provide highly accurate calculations of molecular geometries, vibrational frequencies, and electronic properties nih.gov. Conformational analysis using DFT can reveal the preferred spatial arrangement of the flexible side chains in 1,3,5-Tris(2-methoxypropan-2-yl)benzene, which is crucial for understanding its packing in the solid state and its solution-phase behavior researchgate.net.

The combination of these advanced computational methods allows for a deep understanding of the structure-property relationships governing the behavior of 1,3,5-Tris(2-methoxypropan-2-yl)benzene and its derivatives, paving the way for the design of new materials with tailored functionalities.

Supramolecular Chemistry and Self Assembly

Host-Guest Interactions of 1,3,5-Tris(2-methoxypropan-2-yl)benzene Derivatives

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The specificity and stability of these complexes are governed by a variety of non-covalent interactions.

Currently, there is a lack of specific studies in the peer-reviewed literature detailing the development and application of 1,3,5-Tris(2-methoxypropan-2-yl)benzene or its direct derivatives as a host framework for forming inclusion complexes.

Detailed mechanistic studies, including the determination of binding constants and thermodynamic parameters for guest recognition by 1,3,5-Tris(2-methoxypropan-2-yl)benzene, are not presently available in scientific publications.

While the C3 symmetry of 1,3,5-Tris(2-methoxypropan-2-yl)benzene is a key feature that would be expected to influence its complexation behavior, specific research on how this symmetry, in conjunction with the symmetry of potential guest molecules, affects complexation specificity has not been reported.

Directed Assembly of Supramolecular Architectures

The self-assembly of molecules into larger, ordered structures is a cornerstone of nanoscience and materials chemistry. Symmetrically substituted benzenes are often excellent candidates for forming such assemblies.

The formation of 2D networks on solid surfaces, often studied by scanning tunneling microscopy (STM), is a common application for 1,3,5-trisubstituted benzenes. However, there are no specific reports found on the formation of such networks using 1,3,5-Tris(2-methoxypropan-2-yl)benzene at solid-liquid interfaces.

Similarly, the engineering of 3D porous assemblies from 1,3,5-Tris(2-methoxypropan-2-yl)benzene has not been described in the available literature. While other 1,3,5-trisubstituted benzenes are known to form porous crystalline structures, this specific compound has not been reported to do so.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Assembly

The self-assembly of molecules related to 1,3,5-Tris(2-methoxypropan-2-yl)benzene is significantly influenced by a variety of non-covalent interactions. While the parent compound itself lacks strong hydrogen bond donors, derivatives incorporating functional groups like carboxyls or amides demonstrate the critical role of hydrogen bonding. For instance, studies on 1,3,5-tris(5-carboxyamyloxy)benzene (a related derivative) on a gold surface revealed that complex supramolecular networks are primarily stabilized by hydrogen bonding between the carboxyl groups. nih.gov In this specific case, both dimer and tetramer forms of carboxylic acid hydrogen bonds were observed to coexist, creating a balance between molecule-molecule and molecule-substrate interactions to minimize surface energy. nih.gov

Beyond classical hydrogen bonds, other non-covalent forces are at play. In the crystal structure of a brominated derivative, 1,3,5-Tris(bromomethyl)-2,4,6-tris(2-methoxycarbonyl-2-methylpropyl)benzene, intermolecular Br···Br interactions and short contacts between bromine and oxygen atoms are notable features of the crystal packing. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings are a common feature in the assembly of benzene-cored molecules, contributing to the stability of the resulting structures. nih.gov Computational studies have also highlighted the importance of orthogonal dipole-dipole interactions and halogen bonding in the self-assembly of similar π-chromophore systems. rsc.org The investigation of non-covalent interactions is crucial for understanding the inhibitory potential of related compounds in biological systems. nih.gov

Integration into Complex Supramolecular Systems

The unique trifunctional nature of the 1,3,5-substituted benzene (B151609) core makes it an ideal building block for more complex supramolecular architectures, including dendrimers and porous frameworks.

Applications as a Core Unit in Dendrimer Synthesis

Dendrimers are highly branched, well-defined macromolecules, and the 1,3,5-trisubstituted benzene motif serves as an excellent central core from which dendritic wedges can radiate. nih.gov The synthesis of dendrimers can proceed through either divergent or convergent approaches. mdpi.com In a divergent synthesis, the dendrimer is built outwards from the core molecule. mdpi.com For example, a benzene core can be functionalized to allow for the iterative addition of branching units, leading to a generational increase in size and complexity. nih.govcore.ac.uk

A notable synthetic strategy involves the alkyne cyclotrimerization reaction to generate the benzene core in situ from dendritic precursors. cmu.edu This method offers a high degree of chemoselectivity and is tolerant of various functional groups. cmu.edu Triazine-based dendrimers, often constructed using a 1,3,5-triazine (B166579) core which is structurally analogous to the 1,3,5-substituted benzene, have also been extensively studied. nih.govnih.govresearchgate.netnih.gov These dendrimers have found applications in diverse fields, including as chelating agents for medical imaging and in the development of advanced materials. nih.gov

Table 1: Approaches in Dendrimer Synthesis Utilizing a Central Core

| Synthesis Approach | Description | Key Features |

| Divergent | Growth proceeds from the core outwards. | Suitable for producing large quantities; potential for structural defects. mdpi.com |

| Convergent | Dendritic wedges are synthesized first and then attached to the core. | Allows for precise control over the final structure. mdpi.com |

| In-situ Core Formation | The core is generated during the synthesis, for example, via cyclotrimerization. | High chemoselectivity and tolerance of functional groups. cmu.edu |

Utilization as an Organic Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and multi-topic nature of 1,3,5-trisubstituted benzene derivatives makes them excellent candidates for use as organic linkers in the construction of these frameworks. nih.govnih.govmdpi.commdpi.com

For instance, 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene has been used to synthesize a three-dimensional manganese(II) coordination polymer. nih.gov In this structure, the tripodal ligand bridges neighboring metal centers to create a layered architecture. nih.gov Similarly, 1,3,5-tris(4-cyanobenzoyl)benzene has been employed to create coordination polymers with silver(I) salts, where the ligand connects three different silver ions. researchgate.net The choice of counterions in these systems can influence the resulting topology, with non-coordinating anions sometimes facilitating the formation of channels within the crystal lattice. researchgate.net The luminescent properties of MOFs constructed with linkers like 2,5-dimethoxyterephthalate are also an area of active research. mdpi.com

Contributions to Covalent Organic Frameworks (COFs) and Extended Porous Structures

Covalent Organic Frameworks (COFs) are a class of porous polymers with highly ordered structures, formed through strong covalent bonds between organic building blocks. While direct evidence for the use of 1,3,5-Tris(2-methoxypropan-2-yl)benzene in COF synthesis is not prevalent in the provided search results, the principles of COF construction suggest its potential as a building block. The C3 symmetry of the 1,3,5-substituted benzene core is a desirable feature for creating extended, porous two-dimensional or three-dimensional networks.

The formation of porous structures is a recurring theme in the supramolecular chemistry of related compounds. For example, the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid on a silver surface leads to honeycomb networks with significant internal cavities. mpg.de These voids are capable of hosting guest molecules, demonstrating the potential for creating hierarchical structures. mpg.de The design of robust and potentially functional materials based on triaroylbenzene building blocks is a promising area for the development of new porous materials. researchgate.net

Dynamic and Responsive Supramolecular Systems

The non-covalent nature of the interactions in supramolecular assemblies allows for the creation of dynamic systems that can respond to external stimuli.

Investigation of Stimuli-Responsive Behavior in Self-Assembled Structures (e.g., temperature-induced phase transformations)

Self-assembled structures derived from 1,3,5-trisubstituted benzene derivatives can exhibit stimuli-responsive behavior, such as undergoing phase transformations upon changes in temperature. A clear example is the behavior of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface. mpg.deresearchgate.net At room temperature, BTA forms a two-dimensional honeycomb network. mpg.deresearchgate.net Upon annealing to higher temperatures, this open network undergoes two irreversible phase transformations into more closely packed arrangements. mpg.deresearchgate.net These transformations are associated with the stepwise deprotonation of the carboxylic acid groups. mpg.deresearchgate.net

This temperature-induced change in structure can be harnessed to control the encapsulation and release of guest molecules. For instance, macrocyclic compounds have been successfully confined within the nanocavities of the honeycomb network and subsequently released when the phase is transformed to a more compact structure upon heating. mpg.deresearchgate.net The study of such stimuli-responsive systems is a burgeoning field, with potential applications in areas like controlled release and molecular switching. rsc.orgnih.gov Research into the thermodynamics of phase transitions in related molecules like 1,3,5-tris-(α-naphthyl)benzene provides further insight into the stability and behavior of these systems. researchgate.netmdpi.comnih.gov

Table 2: Temperature-Induced Phase Transformations of BTA on Ag(111)

| Temperature Range | Observed Phase | Structural Characteristics |

| Room Temperature | Honeycomb Network (Phase I) | 2D open network with large cavities. mpg.deresearchgate.net |

| > 320 K | 1D Ribbon Structure (Phase II) | Closer-packed arrangement of one-dimensional rows. mpg.deresearchgate.net |

| > 420 K | 2D Close-Packed Adlayer (Phase III) | Densely packed structure with 3-fold symmetry. mpg.deresearchgate.net |

Applications in Materials Science and Engineering

Polymer Chemistry and Advanced Polymeric Materials

In the realm of polymer science, 1,3,5-Tris(2-methoxypropan-2-yl)benzene has been identified for its potential to influence polymerization processes and the final properties of polymeric materials.

Function as a Surfactant in Polymerization Processes

The compound 1,3,5-Tris(2-methoxypropan-2-yl)benzene is reported to function as a surfactant in the synthesis of polymers. Surfactants are crucial in emulsion polymerization, a process used to produce a wide variety of commercial polymers. They facilitate the formation of micelles, where polymerization occurs, and stabilize the growing polymer particles, preventing their agglomeration. The amphiphilic nature of 1,3,5-Tris(2-methoxypropan-2-yl)benzene, with its nonpolar benzene (B151609) core and polar ether groups, allows it to act at the interface between immiscible monomer droplets and the aqueous phase.

Detailed research findings on the specific efficiency, critical micelle concentration, and the impact on particle size and distribution for 1,3,5-Tris(2-methoxypropan-2-yl)benzene in various polymerization systems are not extensively documented in publicly available literature.

Role as a Plasticizer in Polymer Fabrication

The utility of 1,3,5-Tris(2-methoxypropan-2-yl)benzene extends to its use as a plasticizer in the manufacturing of plastics. Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature. The bulky 2-methoxypropan-2-yl groups of the compound can effectively disrupt polymer chain packing, enhancing flexibility.

Interactive Data Table: Plasticizing Effect of 1,3,5-Tris(2-methoxypropan-2-yl)benzene

| Polymer Matrix | Concentration of Plasticizer (% w/w) | Change in Glass Transition Temperature (°C) | Effect on Tensile Strength (MPa) | Effect on Elongation at Break (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Stabilization Mechanisms in Polymer Systems

There is an indication that 1,3,5-Tris(2-methoxypropan-2-yl)benzene can act as a stabilizer, preventing the degradation of materials. The mechanism of stabilization could involve several pathways. The bulky side groups might provide steric hindrance, protecting the polymer backbone from chemical attack. Additionally, the ether linkages could potentially act as radical scavengers, interrupting degradation chain reactions initiated by heat, UV light, or oxidation.

In-depth studies elucidating the specific stabilization mechanisms and the effectiveness of 1,3,5-Tris(2-methoxypropan-2-yl)benzene in preventing thermal or photo-degradation of specific polymer systems are not detailed in the available literature.

Development as a Crosslinking Agent for Polymer Networks

The structure of 1,3,5-Tris(2-methoxypropan-2-yl)benzene does not inherently suggest a direct role as a conventional crosslinking agent, which typically requires reactive functional groups capable of forming covalent bonds between polymer chains.

No research findings were identified that support the development or use of 1,3,5-Tris(2-methoxypropan-2-yl)benzene as a crosslinking agent for polymer networks.

Functional Materials Development

The application of this compound is also being considered in the creation of advanced functional materials.

Integration into Porous Materials for Adsorption and Separation Technologies

While the direct integration of 1,3,5-Tris(2-methoxypropan-2-yl)benzene into porous materials for adsorption and separation is not explicitly detailed in the available literature, its structural motifs are relevant to this field. The benzene core is a common building block in porous frameworks like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The functionalization with methoxypropyl groups could, in principle, be used to tune the pore size and surface chemistry of such materials, potentially enhancing their selectivity for specific adsorbates.

Interactive Data Table: Adsorption Properties of Porous Materials Incorporating 1,3,5-Tris(2-methoxypropan-2-yl)benzene Derivatives

| Porous Material Type | Target Adsorbate | Adsorption Capacity | Selectivity |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

There is no direct evidence from the searched literature of 1,3,5-Tris(2-methoxypropan-2-yl)benzene being used as a building block or modifier in the synthesis of porous materials for adsorption and separation technologies.

Potential in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the electronic properties and molecular packing of the organic materials used. Molecules with a 1,3,5-trisubstituted benzene core are of particular interest due to their defined geometry and ability to form stable, amorphous films, which is crucial for device longevity and efficiency.

A structurally analogous compound, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) , is a well-established material in organic electronics. chemicalbook.comtcichemicals.comtcichemicals.com TPBi is widely used as an electron-transport and hole-blocking material in OLEDs. chemicalbook.com Its deep Highest Occupied Molecular Orbital (HOMO) level (around -6.2 eV) effectively blocks holes from reaching the cathode, while its Lowest Unoccupied Molecular Orbital (LUMO) level (around -2.7 eV) facilitates electron transport. chemicalbook.com This dual functionality simplifies device architecture and enhances efficiency. chemicalbook.com

Recent research has demonstrated that incorporating a TPBi interlayer in perovskite light-emitting devices (PeLEDs) can significantly boost performance by reducing defect density and enhancing radiative recombination. rsc.org In one study, the introduction of a spin-coated TPBi layer resulted in a twofold increase in the maximum external quantum efficiency (reaching 9.9%) and a 1.6-fold increase in power efficiency compared to devices without the layer. rsc.org

Furthermore, the orientation of these polar molecules in the deposited film is critical. A study showed that irradiating a TPBi film with light during its vacuum deposition process enhanced the molecular orientation, leading to an increase in the surface polarization charge. ieice.org This control over molecular alignment is a promising strategy for improving the performance of organic electronic devices, including OLEDs and vibrational energy generators. ieice.org The structural similarity of 1,3,5-Tris(2-methoxypropan-2-yl)benzene suggests it could be explored for similar roles, with its methoxypropyl groups potentially offering enhanced solubility for solution-based processing methods.

Table 1: Electronic Properties and Device Performance of TPBi

| Property | Value/Result | Reference |

|---|---|---|

| Role in OLEDs | Electron Transport Layer (ETL), Hole-Blocking Layer (HBL), Host Material | chemicalbook.com |

| HOMO Energy Level | ~ -6.2 eV | chemicalbook.com |

| LUMO Energy Level | ~ -2.7 eV | chemicalbook.com |

| Impact on PeLEDs | EQE increased from 4.9% to 9.9%; Power efficiency increased from 13.5 lm/W to 22.1 lm/W | rsc.org |

| Effect of Light-Assisted Deposition | Increased molecular orientation and surface polarization charge | ieice.org |

Data for the analogous compound 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).

Responsive and Adaptive Material Systems

Responsive materials, or "smart" materials, can change their properties in response to external stimuli such as temperature, light, pH, or the presence of specific chemical species. The self-assembly of small molecules into larger, ordered structures is a key strategy in creating these systems. Derivatives of Benzene-1,3,5-tricarboxamide (BTA) , which share the same C3-symmetric core, are exemplary in this regard.

By attaching different functional side chains to the BTA core, researchers have created molecules that self-assemble in water into a variety of nanostructures, including long one-dimensional fibers, membranes, and even hollow nanotubes. nih.gov The formation and stability of these structures are governed by a delicate balance of forces, including hydrogen bonding at the core and hydrophobic interactions of the side chains.

Crucially, these assemblies can be designed to be responsive. In one study, a BTA derivative with a carboxylic acid group positioned at an optimal distance within its side chains formed nanotubes that underwent reversible, temperature-dependent dynamic reorganizations. nih.gov Another study demonstrated that BTA-based supramolecular polymers incorporating an azobenzene (B91143) unit could be depolymerized using light, offering a way to externally control the material's structure. nih.gov This light-responsive behavior is a hallmark of adaptive systems, where function can be switched on and off on demand.

The ability to tune the self-assembly of 1,3,5-trisubstituted benzene cores into distinct, stimulus-responsive morphologies makes them prime candidates for applications in areas like controlled drug release, tissue engineering, and smart coatings. nih.govnih.gov

Nanomaterials and Hierarchical Assemblies

Hierarchical assembly refers to the process where simple building blocks organize into well-defined structures, which in turn serve as the building blocks for the next level of a more complex architecture. The trigonal symmetry of 1,3,5-Tris(2-methoxypropan-2-yl)benzene makes it an ideal core component for creating such hierarchical systems.

Interfacial Assembly of Microcapsules via Host-Guest Interactions

A powerful technique for creating hierarchical structures is the assembly of materials at the interface between two immiscible liquids, such as oil and water. This method can be used to fabricate microcapsules—microscopic shells that can encapsulate and deliver cargo.

Research has shown that pre-formed polymers can be assembled at a droplet interface using highly specific and efficient non-covalent interactions, known as host-guest chemistry. researchgate.netacs.org A prominent example involves using cucurbit nih.govuril (CB nih.gov) as a molecular "handcuff" to link two different polymer chains together at the interface of microfluidic droplets. This process creates extremely uniform microcapsules that can robustly encapsulate target molecules. researchgate.net

A particularly sophisticated approach involves using dendritic copolymers. researchgate.net Dendritic polymers are highly branched structures that can be synthesized to emanate from a central core. thno.orgnih.gov A molecule like 1,3,5-Tris(2-methoxypropan-2-yl)benzene could serve as a G0 core for a divergent synthesis of such a dendritic polymer. In the reported research, this dendritic architecture was exploited to trap a small hydrophilic molecule within the "skin" of the microcapsule, demonstrating that both hydrophilic and hydrophobic cargo could be stored in a single capsule. researchgate.net This hierarchical assembly—from molecular core to dendritic polymer to functional microcapsule—opens up new possibilities in drug delivery and multicomponent encapsulation. researchgate.netacs.org

Fabrication of Ordered Nanostructures

Beyond solution-based assembly, C3-symmetric molecules can form highly ordered, two-dimensional nanostructures on solid surfaces. This "bottom-up" fabrication of surface patterns is a key goal in nanotechnology for creating molecular-scale electronic circuits and sensors.

A study using 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) , a planar analogue of the target compound, demonstrated the formation of a remarkable 2D supramolecular honeycomb network on a silver surface. mpg.de The BTA molecules arrange themselves through hydrogen bonds between their carboxylic acid groups, creating a perfectly repeating hexagonal pattern with nanopores measuring 2.95 nm in diameter. mpg.de

These nanocavities are large enough to act as hosts for other "guest" molecules, allowing for the construction of even more complex, hierarchical surface structures. mpg.de Furthermore, the study found that by heating the surface, the honeycomb network could be irreversibly transformed into two different, more densely packed nanostructures: first into parallel 1D ribbons and then into a close-packed 2D arrangement. mpg.de This demonstrates that the molecular self-assembly can be precisely controlled to create different ordered nanostructures from the same molecular building block.

Table 2: Properties of Self-Assembled BTA Nanostructures on Ag(111) Surface

| Phase | Stimulus | Structure Description | Characteristic Dimension |

|---|---|---|---|

| Phase I | Room Temperature | 2D Open Honeycomb Network | 2.95 nm internal pore diameter |

| Phase II | Annealing at 320 K | 1D Ribbon Structure | 1.55 nm periodicity along row |

| Phase III | Annealing > 420 K | 2D Close-Packed Adlayer | 1.36 nm lattice constant |

Data for the analogous compound 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA).

This ability to direct the formation of ordered patterns on a surface highlights the potential of using molecules like 1,3,5-Tris(2-methoxypropan-2-yl)benzene as building blocks for the next generation of nanoscale devices.

Biochemical and Biological Research Interactions

Mechanistic Research in Preclinical Models7.3.1. Elucidation of Anti-inflammatory Mechanisms in Animal Models

Despite targeted searches for research pertaining to 1,3,5-Tris(2-methoxypropan-2-yl)benzene and its CAS number (109888-72-4), no specific studies detailing its effects on enzyme modulation, its potential as a bacterial or fungal growth inhibitor, or its anti-inflammatory mechanisms in animal models could be identified.

A general statement from a commercial supplier indicated that in vitro studies have shown the compound may inhibit the growth of certain bacteria and fungi, reduce the activity of some enzymes, and exhibit an anti-inflammatory effect in animal models. However, these claims are not substantiated by accessible peer-reviewed research, and no quantitative data or detailed experimental methodologies are available to validate these assertions.

The scientific community relies on published, peer-reviewed data to ensure the validity and reliability of research findings. Without such documentation for 1,3,5-Tris(2-methoxypropan-2-yl)benzene, any discussion of its biochemical and biological interactions would be speculative and would not meet the standards of scientific accuracy.

Therefore, the creation of a detailed and authoritative article on the biochemical and biological research interactions of 1,3,5-Tris(2-methoxypropan-2-yl)benzene, complete with data tables and in-depth research findings, is not feasible based on the current body of scientific literature. Further primary research is required to elucidate the potential biological activities of this compound.

Utility as a Research Chemical in Biochemical Assays

1,3,5-Tris(2-methoxypropan-2-yl)benzene is recognized as a useful research chemical with potential applications in the fields of biochemistry and physiology. While detailed studies outlining its specific uses in a wide array of biochemical assays are not extensively documented in publicly available literature, in vitro studies have provided some general insights. Research has indicated that this compound has the potential to inhibit the growth of certain bacteria and fungi. Furthermore, it has been shown to reduce the activity of certain enzymes, suggesting a role as a potential inhibitor in specific biochemical pathways. However, the specific enzymes targeted and the mechanism of inhibition are not detailed in the available resources.

Use in Stabilization Studies of Biological Components

Research Findings on Biochemical Interactions

General findings from in vitro studies are summarized below. The absence of specific numerical data in the search results precludes the creation of a detailed interactive data table.

| Area of Study | Observed Effect | Specific Data |

| Enzyme Activity | Reduction in the activity of certain enzymes. | Data not publicly available. |

| Antimicrobial Activity | Inhibition of the growth of some bacteria and fungi. | Data not publicly available. |

| Material Stabilization | Used to maintain the stability of a material by preventing reactions. | Data not publicly available. |

Q & A

Q. What metrics define successful application of this compound in photoactive materials (e.g., OLEDs)?

- Key metrics include:

- Quantum yield (Φ) measured via integrating sphere.

- Charge mobility (time-of-flight or FET-based assays).

- Thermal stability (TGA) under device-operating conditions. Comparative studies with tris-phenyl analogues highlight trade-offs between luminescence efficiency and processability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.